Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Description

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a fluorinated ester derivative featuring a trifluoromethyl (-CF₃) group, a hydroxyl (-OH) group, and a 4-fluorophenyl substituent. This compound belongs to a class of molecules often investigated for pharmaceutical applications due to the metabolic stability imparted by fluorine atoms and the ester moiety’s role as a prodrug intermediate. For instance, the trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the fluorophenyl ring contributes to electronic effects and binding specificity in biological targets .

Properties

Molecular Formula |

C12H10F4O4 |

|---|---|

Molecular Weight |

294.20 g/mol |

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-2-4-8(13)5-3-7/h2-5,19H,6H2,1H3 |

InChI Key |

RABDWBUPMKJNGS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in the case of Suzuki–Miyaura coupling .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has diverse applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug design.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. This group can influence the compound’s ability to bind to enzymes or receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s closest analog, methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate (), differs only in the substitution of the 4-fluorophenyl group with a 4-methoxyphenyl group. Key comparisons include:

| Property | Target Compound (4-Fluorophenyl) | Methoxy Analog (4-Methoxyphenyl) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀F₄O₅* | C₁₃H₁₃F₃O₅ |

| Molar Mass (g/mol) | ~296.21† | 306.23 |

| Key Substituent Effects | - Fluorine: Electron-withdrawing, enhances stability | - Methoxy: Electron-donating, may reduce metabolic stability |

*Assumed based on structural similarity.

†Calculated based on molecular formula.

The methoxy analog’s higher molar mass (306.23 g/mol vs. ~296.21 g/mol) reflects the replacement of fluorine with a heavier methoxy group (-OCH₃). The electron-withdrawing fluorine in the target compound likely improves oxidative stability compared to the electron-donating methoxy group, which could increase susceptibility to cytochrome P450-mediated metabolism .

Comparison with Patent-Derived Complex Analogs

A structurally related compound from a 2024 patent (Example 332, ), 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoate, shares the trifluoromethyl and fluorophenyl motifs but incorporates additional complexity, including a spirocyclic diazaspiro system and pyrimidine ring. Key distinctions:

Impurity Profiles and Degradation Pathways

Impurity analysis from pharmaceutical standards () highlights the impact of halogen substitution on stability. For example:

- Fenofibric Acid (Impurity B): A chlorophenyl analog lacking the trifluoromethyl group. Chlorine’s stronger electron-withdrawing effect compared to fluorine may increase acidity and degradation rates.

- (3RS)-3-[4-(4-Chlorobenzoyl)-phenoxy]butan-2-one (Impurity C): Demonstrates how ketone formation can arise from ester hydrolysis or oxidation, a pathway relevant to the target compound’s stability under physiological conditions .

Key Research Findings and Implications

Trifluoromethyl Group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.

Fluorophenyl vs. Methoxyphenyl : Fluorine’s electron-withdrawing nature improves resistance to enzymatic degradation, whereas methoxy groups may enhance solubility but reduce stability .

Structural Complexity : Patent-derived analogs () achieve higher target specificity but require advanced synthetic strategies, limiting scalability compared to the target compound’s simpler structure .

Biological Activity

Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, also known by its CAS number 1330086-24-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

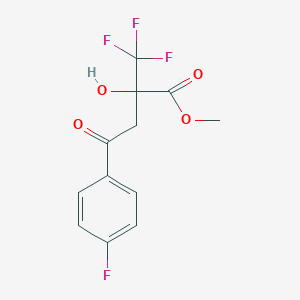

The chemical structure of this compound can be represented as follows:

This compound features a fluorophenyl group and a trifluoromethyl moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have been shown to inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 15.2 |

| Compound B | PC-3 | 12.5 |

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown moderate inhibition against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.

| Enzyme | Inhibition Percentage (%) |

|---|---|

| COX-1 | 45 |

| COX-2 | 60 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The presence of fluorine atoms enhances binding affinity due to increased electron-withdrawing effects, which stabilize interactions with receptor sites.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of approximately 15 μM, indicating promising potential for further development as anticancer agents .

- Inflammation and Pain Management : Another study demonstrated that related compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes, suggesting potential applications in pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.